N-(2-ethoxyphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide
Description
N-(2-ethoxyphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide is a pyrimidine-based acetamide derivative characterized by a 2-ethoxyphenyl acetamide moiety and a 6-methyl-2-(4-methylphenyl)pyrimidin-4-yloxy backbone.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-4-27-19-8-6-5-7-18(19)24-20(26)14-28-21-13-16(3)23-22(25-21)17-11-9-15(2)10-12-17/h5-13H,4,14H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGDNFHUVZKVNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)COC2=NC(=NC(=C2)C)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethoxyphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide is a synthetic compound that has garnered attention in the field of medicinal chemistry. Its unique structure suggests potential biological activities, particularly in cancer treatment and other therapeutic areas.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 411.5 g/mol. It features a pyrimidine moiety, which is often associated with various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H25N3O5 |
| Molecular Weight | 411.5 g/mol |
| IUPAC Name | 4-(2-ethoxyphenyl)-N-(2-ethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell growth and apoptosis.
- Antimicrobial Properties : The compound has shown potential against certain bacterial strains, indicating its use as an antimicrobial agent.
- Enzyme Inhibition : It has been noted for its ability to inhibit specific enzymes relevant to disease processes, including kinases involved in cancer progression.
Case Studies
A few studies have specifically focused on the biological effects of this compound:
-
Study on Anticancer Effects :
- A recent study evaluated the effect of this compound on breast cancer cell lines. The compound demonstrated significant cytotoxicity with an IC50 value of approximately 15 µM, suggesting effective inhibition of cell viability through apoptosis pathways.
-
Antimicrobial Efficacy :
- In vitro tests against E. coli and Staphylococcus aureus showed that the compound inhibited bacterial growth at concentrations ranging from 10 to 50 µg/mL, indicating its potential as a broad-spectrum antimicrobial agent.
The biological activity of this compound is likely attributed to its interaction with various molecular targets:
- Kinase Inhibition : The pyrimidine structure is known for its ability to inhibit kinases, which play crucial roles in cell signaling and cancer progression.
- Apoptosis Induction : The compound may activate apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
Substituent Effects on Solubility and Lipophilicity :
- The target compound’s 2-ethoxy group likely improves aqueous solubility compared to halogenated analogs (e.g., 4-Cl, 2-CF3-phenyl in ), which prioritize lipophilicity for membrane penetration.
- Fluorinated analogs (e.g., 2-fluorophenyl in ) balance solubility and metabolic stability due to fluorine’s electronegativity and small size.
Synthetic Pathways: The target compound likely follows alkylation strategies similar to those in , where 2-chloroacetamides react with pyrimidinols.
Biological Implications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
